molecular formula C8H7NO3 B6268235 methyl 5-cyano-2-methylfuran-3-carboxylate CAS No. 59760-34-8

methyl 5-cyano-2-methylfuran-3-carboxylate

Cat. No.: B6268235
CAS No.: 59760-34-8
M. Wt: 165.15 g/mol
InChI Key: BOGZKGKOHUYATM-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methylfuran-3-carboxylate (CAS 59760-34-8) is a high-purity, multi-functional heterocyclic building block designed for advanced chemical synthesis and research applications. Its molecular formula is C 8 H 7 NO 3 and it has a molecular weight of 165.15 g/mol . The compound features a furan ring core substituted with a cyano group, a methyl ester, and a methyl group, offering three distinct points for chemical modification to facilitate the construction of complex molecular architectures. Furan-containing compounds are of significant interest in medicinal and synthetic chemistry, often serving as core structures in the development of new active molecules . The reactivity of the furan ring is a key area of study; cytochrome P450 (P450) catalyzed oxidation can lead to the formation of reactive intermediates such as epoxides or cis -enediones . These intermediates are electrophilic and can react with cellular nucleophiles, which is a crucial mechanism studied in toxicological research . As such, this compound provides a valuable template for investigating metabolic pathways, structure-activity relationships (SAR), and the design of novel compounds with optimized properties. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59760-34-8

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

methyl 5-cyano-2-methylfuran-3-carboxylate

InChI

InChI=1S/C8H7NO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,1-2H3

InChI Key

BOGZKGKOHUYATM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C#N)C(=O)OC

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Cyano 2 Methylfuran 3 Carboxylate

Established Synthetic Routes to Methyl 5-Cyano-2-Methylfuran-3-Carboxylate

Established methods for synthesizing complex molecules like this compound often rely on a step-wise approach. This can involve the functionalization of a pre-existing furan (B31954) core, the construction of the furan ring from linear starting materials, and the directed introduction of specific substituents.

Elaboration from Simpler Furan Precursors

A common and logical approach to the synthesis of this compound involves the elaboration of a simpler, commercially available or easily accessible furan precursor. A plausible starting material for this strategy is methyl 2-methylfuran-3-carboxylate. The synthesis would then proceed by introducing the required functional groups at the 5-position of the furan ring.

The key transformation in this approach is the introduction of a cyano group at the C5 position. This is often achieved via a formyl intermediate. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. jk-sci.comthieme-connect.deorganic-chemistry.org In this reaction, a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the Vilsmeier reagent, an electrophilic iminium salt that then attacks the furan ring. jk-sci.comijpcbs.com For methyl 2-methylfuran-3-carboxylate, the formylation is expected to occur at the electron-rich C5 position, yielding methyl 5-formyl-2-methylfuran-3-carboxylate. A known procedure for this specific transformation involves reacting methyl 2-methylfuran-3-carboxylate with a pre-formed Vilsmeier reagent at elevated temperatures, resulting in a good yield of the desired aldehyde. chemicalbook.com

The subsequent conversion of the formyl group to a cyano group can be accomplished through various methods. One common approach is the reaction of the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by dehydration to the nitrile. Another direct method involves the reaction of the aldehyde with a source of cyanide, though this often requires harsh conditions or toxic reagents. A more direct and milder alternative for the conversion of furan aldehydes to cyanofurans has been reported, which will be discussed in section 2.1.3.

Ring-Closing Reactions for the Furan Nucleus of this compound

An alternative to modifying a pre-existing furan is to construct the furan ring from acyclic precursors, a strategy that allows for the introduction of the desired substitution pattern from the outset. Two classical name reactions are particularly relevant for the synthesis of substituted furans: the Paal-Knorr synthesis and the Feist-Benary synthesis.

The Paal-Knorr synthesis is a robust method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions. alfa-chemistry.comwikipedia.org The reaction proceeds via the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal which then dehydrates to the furan. alfa-chemistry.com To apply this to the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required. Microwave-assisted Paal-Knorr reactions have been shown to accelerate the process. researchgate.netunisi.it

The Feist-Benary synthesis provides another route to substituted furans, typically by reacting an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia (B1221849). wikipedia.orgchemeurope.com The reaction involves a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution to form the furan ring. wikipedia.org While versatile, the yields can sometimes be modest, and the reaction may be accompanied by the formation of dihydrofuran intermediates that require subsequent dehydration. researchgate.net

While these methods are powerful for general furan synthesis, designing a specific acyclic precursor that would efficiently and regioselectively cyclize to form this compound can be challenging.

Introduction of Cyano, Methyl, and Ester Functionalities via Directed Synthesis

The directed introduction of the cyano, methyl, and ester functionalities onto a furan ring is a critical aspect of the synthesis. As discussed in section 2.1.1, the Vilsmeier-Haack reaction is a prime example of a directed synthesis for introducing a formyl group, which serves as a precursor to the cyano group.

A specific and relevant method for the direct conversion of a 5-formylfuran to a 5-cyanofuran has been described in a Russian patent. This method involves the reaction of a 5-substituted-2-furaldehyde with hydrazonic acid in chloroform (B151607) in the presence of a magnesium perchlorate (B79767) catalyst. This process is reported to be an improved and simplified method that provides a high yield of the corresponding 5-substituted-2-cyanofuran. rsc.org This represents a key step in a plausible synthetic route starting from methyl 5-formyl-2-methylfuran-3-carboxylate.

The Sandmeyer reaction is another classical method for introducing a cyano group onto an aromatic or heteroaromatic ring. numberanalytics.comnumberanalytics.com This reaction typically involves the diazotization of a primary amino group to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the nitrile. numberanalytics.com Applying this to the furan system would require the synthesis of methyl 5-amino-2-methylfuran-3-carboxylate as a precursor. While feasible, this adds extra steps to the synthetic sequence. Modern variations of the Sandmeyer reaction aim to use less toxic cyanide sources. researchgate.net

The methyl and ester functionalities are often incorporated from the start, for instance, by using methyl 2-methylfuran-3-carboxylate as the initial precursor.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of any synthetic process. For the synthesis of this compound, several parameters would need to be considered for each step.

In the Vilsmeier-Haack formylation of methyl 2-methylfuran-3-carboxylate, key variables include the stoichiometry of the Vilsmeier reagent, the reaction temperature, and the reaction time. The temperature is particularly important, as furan rings can be sensitive to strong acids and high temperatures. jk-sci.com A reported procedure specifies a reaction temperature of 100 °C for 3 hours to achieve a high yield. chemicalbook.com

For the cyanation of the intermediate aldehyde , the choice of reagent and catalyst is paramount. If using the method described in the Russian patent, the molar ratio of the aldehyde, hydrazonic acid, and magnesium perchlorate catalyst would be a critical parameter to optimize. rsc.org The reaction temperature, which involves heating at the boiling point of chloroform, would also need to be carefully controlled to ensure complete reaction without decomposition. rsc.org In the case of a Sandmeyer-type reaction, the diazotization conditions (temperature, acid concentration) and the conditions for the subsequent cyanation (catalyst, solvent, temperature) would all influence the outcome.

The table below summarizes key parameters that would likely be optimized for a two-step synthesis starting from methyl 2-methylfuran-3-carboxylate.

Table 1: Potential Optimization Parameters for the Synthesis of this compound

Step Reaction Key Parameters to Optimize Potential Outcomes of Optimization
1 Vilsmeier-Haack Formylation Molar ratio of Vilsmeier reagent, Temperature, Reaction time Increased yield of methyl 5-formyl-2-methylfuran-3-carboxylate, minimized side-product formation.
2 Cyanation of Aldehyde Cyanating agent (e.g., hydrazonic acid, CuCN), Catalyst (e.g., Mg(ClO₄)₂, Cu(I) salt), Solvent, Temperature, Reaction time High conversion of the aldehyde to the nitrile, improved selectivity, and easier purification.

Novel and Emerging Synthetic Approaches to this compound

In addition to established stepwise syntheses, modern organic chemistry has seen the rise of more convergent and atom-economical methods, such as multi-component reactions.

Multi-Component Reactions for the Construction of Substituted Furan-3-Carboxylate Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov Several MCRs have been developed for the synthesis of highly substituted furans. For example, a three-component reaction of arylglyoxals, acetylacetone, and a phenol (B47542) has been reported to produce functionalized furan derivatives in excellent yields. nih.gov

While a specific MCR that directly yields this compound has not been reported, the principles of MCRs could be applied to design a convergent synthesis. This would likely involve the reaction of a β-ketoester (to provide the C3-carboxylate and part of the furan ring), an activated alkyne, and a source for the C2-methyl and C5-cyano groups. The development of such a reaction would represent a significant advancement in the synthesis of this and related furan derivatives, offering a more efficient and potentially more sustainable route compared to traditional multi-step syntheses.

Catalytic Methodologies in the Synthesis of this compound (e.g., Metal-Catalyzed Cyclizations)

The synthesis of highly substituted furans like this compound often relies on powerful catalytic methods, particularly those involving metal-catalyzed cyclization reactions. These methods offer efficient pathways to construct the furan ring with specific substituent patterns that are challenging to achieve through classical approaches.

Transition-metal catalysis, utilizing catalysts based on palladium, cobalt, gold, and platinum, has become a cornerstone for the synthesis of functionalized furans. numberanalytics.comnih.govacs.orgelectronicsandbooks.comacs.org These reactions typically involve the cyclization of appropriately designed acyclic precursors. For instance, palladium-catalyzed cyclization of acetylenic ketones is a well-established method for forming substituted furans. acs.org Similarly, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls provides a regioselective route to 2,3,5-trisubstituted furans. nih.gov

While a direct catalytic synthesis for this compound is not extensively documented, analogous reactions suggest plausible pathways. A likely strategy would involve the construction of a linear precursor containing the necessary carbon framework and functional groups, followed by a metal-catalyzed intramolecular cyclization.

Table 1: Representative Metal-Catalyzed Cyclizations for Furan Synthesis

CatalystReactantsProduct TypeYield (%)Reference
[Co(P1)]Phenylacetylene, Diazoacetate2,3,5-Trisubstituted Furan68-96 nih.gov
PdCl2(MeCN)2β,γ-Acetylenic KetoneSubstituted FuranVaries acs.org
PtCl2Propargylic OxiraneSubstituted Furanup to 96 electronicsandbooks.com
Au(I)1,3-Diynes2,5-Disubstituted FuranGood to Excellent organic-chemistry.org

This table presents examples of catalytic systems used for the synthesis of substituted furans, illustrating the types of precursors and the potential of these methods.

The selection of the catalyst and reaction conditions is paramount for achieving high yields and selectivity. The electronic and steric properties of the substituents on the starting materials also play a crucial role in directing the outcome of the cyclization.

Sustainable and Green Chemistry Principles in Synthetic Strategies for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. For furan derivatives, a significant focus has been on the utilization of renewable biomass as a starting material. mdpi.comacs.org Platform molecules such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are derived from the dehydration of pentoses and hexoses respectively, are key starting points for the synthesis of a variety of furan compounds. mdpi.comresearchgate.net

The synthesis of this compound could potentially be designed with green chemistry principles in mind by:

Atom Economy: Designing a synthetic sequence that maximizes the incorporation of all atoms from the starting materials into the final product. This often involves catalytic cyclization or condensation reactions that minimize the formation of byproducts.

Use of Renewable Feedstocks: Exploring synthetic pathways that originate from biomass-derived furan compounds. For example, transformations of 2-methylfuran (B129897), which can be produced from furfural, could be a potential starting point.

Catalysis: Employing catalytic methods, as discussed in the previous section, reduces the need for stoichiometric reagents, which are often toxic and generate significant waste. The use of heterogeneous catalysts that can be easily recovered and recycled further enhances the sustainability of the process. organic-chemistry.org

Safer Solvents: Utilizing environmentally benign solvents or even solvent-free reaction conditions. mdpi.com Aqueous media, where possible, is a preferred green solvent. electronicsandbooks.com

Table 2: Green Chemistry Considerations in Furan Synthesis

Green Chemistry PrincipleApplication in Furan SynthesisPotential Relevance to Target Compound
Use of Renewable FeedstocksSynthesis from furfural, HMF, and other biomass-derived molecules. acs.orgmdpi.comStarting from bio-based 2-methylfuran or other functionalized furans.
CatalysisMetal-catalyzed and enzymatic reactions for high efficiency and selectivity. organic-chemistry.orgacs.orgEmploying recyclable catalysts for the key cyclization step.
Atom EconomyCycloaddition and condensation reactions. numberanalytics.comDesigning a convergent synthesis to minimize waste.
Safer SolventsUse of water, supercritical CO2, or solvent-free conditions. electronicsandbooks.commdpi.comOptimizing reaction conditions to use less hazardous solvents.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of a polysubstituted furan with a specific arrangement of functional groups, such as in this compound, is a significant challenge that hinges on achieving high chemo- and regioselectivity.

The substitution pattern of the furan ring is determined by the nature of the synthetic method employed. Classical methods like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, predefine the substitution pattern based on the structure of the dicarbonyl precursor. organic-chemistry.org

For catalytic methods, the regioselectivity is often governed by the electronic and steric influences of the substituents on the acyclic precursor and the nature of the metal catalyst. For example, in the cobalt-catalyzed cyclization of alkynes and diazo compounds, the reaction proceeds with complete regioselectivity to yield 2,3,5-trisubstituted furans. nih.gov

Achieving the 2,3,5-substitution pattern of this compound would likely involve a strategy that allows for the controlled introduction of the methyl group at the 2-position, the carboxylate at the 3-position, and the cyano group at the 5-position. This could be accomplished through:

Stepwise Functionalization: Starting with a pre-formed furan ring and introducing the substituents in a controlled, stepwise manner. However, direct functionalization of the furan ring can be challenging due to its specific reactivity patterns.

Convergent Synthesis: Constructing the furan ring from acyclic precursors that already contain the desired functionalities or their precursors in the correct relative positions. This is often the more efficient and regioselective approach. A plausible precursor for a cyclization reaction could be a molecule containing a ketone, an alkyne, and the cyano and ester functionalities appropriately placed.

The furan ring itself is planar and aromatic, and therefore, the synthesis of this compound does not involve the creation of stereocenters on the furan ring itself.

However, stereochemistry can be a critical consideration in furan chemistry, particularly in reactions where the furan ring acts as a diene, such as the Diels-Alder reaction. numberanalytics.comacs.org In such reactions, the approach of the dienophile to the furan ring leads to the formation of stereoisomeric products (endo and exo). numberanalytics.com

Chemical Reactivity and Mechanistic Studies of Methyl 5 Cyano 2 Methylfuran 3 Carboxylate

Reactivity of the Furan (B31954) Ring in Methyl 5-Cyano-2-Methylfuran-3-Carboxylate

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to a range of reactions. However, the presence of electron-withdrawing cyano and methyl carboxylate groups, alongside the electron-donating methyl group, creates a complex reactivity profile for this compound.

Electrophilic Aromatic Substitution Patterns on the Furan Nucleus, influenced by the Cyano Group

The furan nucleus is generally more reactive towards electrophiles than benzene (B151609). researchgate.netlookchem.com Electrophilic attack typically occurs at the C2 and C5 positions, which are the most electron-rich. researchgate.netlookchem.com However, in this compound, the C2 and C5 positions are already substituted. The remaining open position for electrophilic attack is C4.

The directing effects of the existing substituents play a crucial role. The methyl group at C2 is an activating, ortho-, para-directing group. The cyano group at C5 and the methyl carboxylate group at C3 are deactivating, meta-directing groups. The combined effect of these groups on the C4 position is complex. The electron-withdrawing nature of the cyano and carboxylate groups significantly deactivates the furan ring towards electrophilic substitution, making such reactions challenging.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution on the Furan Ring

SubstituentPositionElectronic EffectDirecting Influence
-CH₃C2Electron-donatingActivating (ortho, para)
-COOCH₃C3Electron-withdrawingDeactivating (meta)
-CNC5Electron-withdrawingDeactivating (meta)

Nucleophilic Additions and Substitutions Involving the Furan Core

While furan itself is resistant to nucleophilic attack due to its electron-rich nature, the presence of strong electron-withdrawing groups can facilitate such reactions. quimicaorganica.org In a study on a related compound, methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate, nucleophilic substitution of the phenylsulphonyl group at the C5 position was observed with various nucleophiles like piperidine, morpholine, and sodium azide (B81097). This suggests that the C5 position of this compound, bearing the cyano group, could be susceptible to nucleophilic attack, potentially leading to substitution of the cyano group.

Cycloaddition Reactions (e.g., Diels-Alder) of this compound as a Diene Component

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. quora.com The reactivity of the furan as a diene is influenced by its substituents. Electron-donating groups on the furan ring generally increase its reactivity in normal electron demand Diels-Alder reactions, while electron-withdrawing groups decrease it. rsc.org

Given that this compound possesses two strong electron-withdrawing groups (cyano and methyl carboxylate), its reactivity as a diene in a normal electron demand Diels-Alder reaction is expected to be significantly diminished. Conversely, these electron-withdrawing groups may enhance its reactivity in inverse electron demand Diels-Alder reactions, where the furan derivative acts as the dienophile. However, the diene character is inherent to the furan ring itself. The presence of these substituents would make it a more electron-poor diene, favoring reactions with electron-rich dienophiles.

Oxidative Transformations of the Furan Ring

The furan ring is sensitive to oxidation and can undergo various transformations depending on the oxidant and reaction conditions. researchgate.net Oxidation of substituted furans can lead to the formation of enediones, lactones, or ring-opened products. acs.orgacs.org For instance, the oxidation of 2-methylfuran (B129897) can yield 4-oxo-2-pentenal. uoanbar.edu.iq In the presence of strong oxidizing agents, the furan ring can be cleaved to form dicarboxylic acids. The substituents on the furan ring influence the outcome of the oxidation.

Transformations Involving the Nitrile Group of this compound

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis and Alcoholysis Reactions of the Cyano Moiety

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids or amides. lumenlearning.comchemistrysteps.comlibretexts.orglibretexts.org The reaction can be catalyzed by either acid or base. lumenlearning.comlibretexts.org

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) typically yields a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org In the case of this compound, acid hydrolysis would be expected to convert the cyano group at C5 into a carboxylic acid group, yielding 2-methyl-5-carboxy-furan-3-carboxylic acid methyl ester.

Base-catalyzed hydrolysis: Treatment with an aqueous base (e.g., NaOH, KOH) followed by acidification also affords a carboxylic acid. libretexts.orglibretexts.org Initially, a carboxylate salt is formed along with ammonia (B1221849). Subsequent acidification protonates the carboxylate. It is important to note that the ester group at C3 could also be susceptible to hydrolysis under these conditions, potentially leading to the formation of the corresponding dicarboxylic acid.

Table 2: Expected Products from the Hydrolysis of the Cyano Group

Reaction ConditionsIntermediate ProductFinal Product (after workup)
Acidic Hydrolysis (e.g., HCl, H₂O, heat)5-Carboxamido-2-methylfuran-3-carboxylic acid methyl ester2-Methyl-5-carboxy-furan-3-carboxylic acid methyl ester
Basic Hydrolysis (e.g., 1. NaOH, H₂O, heat; 2. H₃O⁺)Sodium 5-carboxylate-2-methylfuran-3-carboxylate methyl ester2-Methyl-5-carboxy-furan-3-carboxylic acid methyl ester

[2+3] Cycloadditions for the Formation of Nitrogen Heterocycles (e.g., Triazoles, Tetrazoles)

The nitrile group of this compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles through cycloaddition reactions. A prominent example is the [2+3] cycloaddition, which allows for the construction of five-membered rings.

Formation of Tetrazoles: The reaction of the nitrile with an azide source, typically sodium azide (NaN₃), is a well-established method for forming a tetrazole ring. This reaction, often catalyzed by an ammonium salt like ammonium chloride or a Lewis acid such as zinc chloride, proceeds via a concerted [2+3] cycloaddition mechanism. The azide ion acts as the three-atom component, adding across the carbon-nitrogen triple bond of the nitrile. The resulting product is a furan derivative bearing a tetrazolyl substituent.

Formation of Triazoles: While less direct, the nitrile can be a stepping stone to triazole synthesis. One potential pathway involves the conversion of the nitrile to a nitrile oxide intermediate. This highly reactive species can then undergo a [3+2] dipolar cycloaddition with an alkyne to yield an isoxazole, a related five-membered heterocycle. researchgate.net However, for triazoles specifically, the nitrile group would typically be transformed first. For instance, reaction with hydrazine (B178648) could form an amidrazone, which can then be cyclized with various reagents to form 1,2,4-triazoles.

The table below summarizes a key cycloaddition reaction.

Reaction TypeReagentsProductHeterocycle Formed
[2+3] CycloadditionSodium Azide (NaN₃), NH₄Cl or ZnCl₂Methyl 2-methyl-5-(1H-tetrazol-5-yl)furan-3-carboxylateTetrazole

Reduction of the Nitrile Group to Amines

The nitrile group is readily reduced to a primary amine, providing a synthetic route to aminomethyl-substituted furans. The choice of reducing agent determines the outcome and selectivity of the reaction.

Complete Reduction to Primary Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the complete reduction of the nitrile. libretexts.orgopenstax.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org An initial addition forms an imine anion intermediate, which is then further reduced to a dianion. libretexts.orgopenstax.org Subsequent quenching of the reaction with water protonates the dianion to yield the primary amine, (5-(aminomethyl)-2-methylfuran-3-yl)methanol. It is important to note that LiAlH₄ will also reduce the ester functionality to an alcohol concurrently.

For a more selective reduction of the nitrile group while preserving the ester, catalytic hydrogenation can be employed. Catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can achieve this transformation, although conditions must be carefully controlled to avoid reduction of the furan ring. Other reagents like borane (B79455) complexes (e.g., BH₃·THF) or diisopropylaminoborane (B2863991) can also be utilized for this purpose. organic-chemistry.org

Partial Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be accomplished using milder reducing agents that deliver only one hydride equivalent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. libretexts.orgchemistrysteps.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H coordinates to the nitrile nitrogen, and subsequent hydride transfer forms an aluminum-imine intermediate. libretexts.org Upon aqueous workup, this intermediate is hydrolyzed to furnish the corresponding aldehyde, methyl 5-formyl-2-methylfuran-3-carboxylate.

The following table details common reduction reactions of the nitrile group.

ReagentProduct(s)Notes
Lithium Aluminum Hydride (LiAlH₄)(5-(aminomethyl)-2-methylfuran-3-yl)methanolReduces both the nitrile and the ester group. libretexts.orgopenstax.org
Diisobutylaluminum Hydride (DIBAL-H)Methyl 5-formyl-2-methylfuran-3-carboxylatePartial reduction to an aldehyde; requires low temperature. libretexts.orgchemistrysteps.com
Catalytic Hydrogenation (H₂, Raney Ni)Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylateCan selectively reduce the nitrile while preserving the ester under controlled conditions.

Reactions of the Nitrile with Nucleophiles for Diverse Carbon-Nitrogen Bond Formation

The electrophilic carbon atom of the nitrile group is susceptible to attack by a variety of nucleophiles. libretexts.orgopenstax.orglibretexts.org These reactions are fundamental for creating new carbon-nitrogen and carbon-carbon bonds, leading to a diverse range of functional groups.

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemistrysteps.comebsco.com The reaction proceeds through an amide intermediate. In acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.org Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. libretexts.org Complete hydrolysis of both the nitrile and the ester group on this compound would yield 2-methylfuran-3,5-dicarboxylic acid.

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX), add to the nitrile to form ketones after an acidic workup. The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming an imine anion which is stabilized as a magnesium salt. libretexts.org Aqueous acid workup hydrolyzes the imine to a ketone. For example, reaction with methylmagnesium bromide would yield methyl 5-acetyl-2-methylfuran-3-carboxylate.

Nucleophile/ReagentIntermediateFinal ProductBond Formed
H₂O (Acid or Base)AmideCarboxylic AcidC-O
Grignard Reagent (RMgX)Imine Anion SaltKetoneC-C

Reactions at the Ester Functionality of this compound

The methyl ester group at the C3 position of the furan ring is a key site for transformations, primarily through nucleophilic acyl substitution.

Transesterification and Hydrolysis of the Methyl Ester

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-cyano-2-methylfuran-3-carboxylic acid. This reaction is typically carried out under basic conditions using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.

Transesterification: Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, heating the compound in ethanol (B145695) with a catalytic amount of sulfuric acid would result in the formation of ethyl 5-cyano-2-methylfuran-3-carboxylate. This equilibrium-driven reaction typically requires using the new alcohol as the solvent to drive the reaction to completion.

Reduction of the Ester Group to Aldehydes or Alcohols

Similar to the nitrile group, the ester can be reduced to either an aldehyde or a primary alcohol depending on the reagent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.org This reaction would convert the methyl ester of the title compound into a hydroxymethyl group. As mentioned previously, LiAlH₄ would also reduce the nitrile group, leading to the formation of (5-(aminomethyl)-2-methylfuran-3-yl)methanol.

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde is more challenging but can be achieved using specific reagents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) at -78 °C is a common method for this transformation. masterorganicchemistry.com This would yield 5-cyano-2-methyl-3-furaldehyde.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most characteristic reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.comyoutube.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. khanacademy.org Subsequently, the leaving group (in this case, the methoxide (B1231860) ion, -OCH₃) is eliminated to regenerate the carbonyl group. libretexts.org

Amidation: Reaction with ammonia or primary/secondary amines leads to the formation of amides. For instance, treating this compound with ammonia would yield 5-cyano-2-methylfuran-3-carboxamide. This reaction often requires heating.

Conversion to Acid Chlorides: While esters are not typically converted directly to acid chlorides, the parent carboxylic acid (obtained via hydrolysis) can be readily converted to the highly reactive 5-cyano-2-methylfuran-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acid chloride is a valuable intermediate for synthesizing other acyl derivatives.

The table below summarizes key reactions at the ester functionality.

Reaction TypeReagentsProduct
Hydrolysis (Saponification)1. NaOH (aq), Heat; 2. H₃O⁺5-cyano-2-methylfuran-3-carboxylic acid
TransesterificationR'OH, H⁺ or R'O⁻ catalystEthyl 5-cyano-2-methylfuran-3-carboxylate (if R'=Ethyl)
Reduction (Full)LiAlH₄(5-cyano-2-methylfuran-3-yl)methanol
Reduction (Partial)DIBAL-H, -78 °C5-cyano-2-methyl-3-furaldehyde
AmidationNH₃, Heat5-cyano-2-methylfuran-3-carboxamide

Reactivity of the Methyl Group and Side Chain Functionalization

The methyl group at the C2 position of this compound is a key site for chemical modification, allowing for the introduction of new functional groups and the synthesis of more complex derivatives. The reactivity of this group is influenced by the electronic nature of the furan ring, which is in turn modulated by the electron-withdrawing cyano and carboxylate substituents.

The oxidation of the methyl group on the furan ring is a valuable transformation for introducing an aldehyde functionality, which can serve as a versatile synthetic handle. A common method for such a transformation on electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. nih.govrsc.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.govgoogle.com The Vilsmeier reagent is an electrophilic species that can react with activated aromatic rings to introduce a formyl group. nih.gov

For instance, the formylation of 2-methylfuran has been described, leading to the formation of 5-methyl-2-furaldehyde. nih.gov In the context of the target molecule, this compound, the furan ring is rendered electron-deficient by the presence of the cyano and carboxylate groups. This deactivation would likely make a direct Vilsmeier-Haack reaction on the furan ring itself more challenging compared to unsubstituted furan. However, the reaction can also be applied to introduce an acetyl group on activated aromatic or heteroaromatic compounds. rsc.org

While direct oxidation of the methyl group of the title compound is not extensively documented, related transformations on similar furan structures provide insight into potential synthetic pathways. The development of methods for the selective oxidation of the C2-methyl group in the presence of the other functional groups is an area of interest for creating functionalized furan-based building blocks.

The methyl group of this compound can undergo halogenation, typically through a free-radical mechanism. wikipedia.orglscollege.ac.in This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds and is often initiated by UV light or a radical initiator. wikipedia.orglscollege.ac.in A widely used reagent for the selective halogenation of allylic and benzylic positions is N-bromosuccinimide (NBS). organic-chemistry.orgmasterorganicchemistry.com The Wohl-Ziegler reaction describes the allylic bromination of hydrocarbons using NBS and a radical initiator. masterorganicchemistry.com

A study on the bromination of methyl 2-methyl-3-furoate, a close analog of the title compound lacking the 5-cyano group, demonstrated that the reaction with NBS proceeds exclusively at the methyl group. researchgate.net This selectivity highlights the utility of NBS for the side-chain functionalization of such furan derivatives. The reaction likely proceeds through a free-radical chain mechanism, as outlined in the general mechanism for free-radical halogenation. wikipedia.orglscollege.ac.in

The mechanism involves three main stages:

Initiation: Homolytic cleavage of the N-Br bond in NBS, often initiated by light or a radical initiator, generates a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of the furan derivative to form a stabilized furanomethyl radical and HBr. This radical then reacts with another molecule of NBS to yield the brominated product and a succinimidyl radical, which can continue the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

The presence of the electron-withdrawing cyano and carboxylate groups in this compound would be expected to influence the stability of the intermediate furanomethyl radical, though the side-chain halogenation is still anticipated to be a feasible transformation.

Table 1: Reagents for Side-Chain Halogenation

Reagent Abbreviation Typical Application Reference
N-Bromosuccinimide NBS Allylic and benzylic bromination organic-chemistry.orgmasterorganicchemistry.comresearchgate.net
N-Chlorosuccinimide NCS Allylic and benzylic chlorination quimicaorganica.org

Reaction Kinetics and Thermodynamic Profiles of Key Transformations of this compound

The reaction kinetics and thermodynamic properties of this compound are not extensively documented in the literature. However, insights can be drawn from studies on structurally related furan derivatives. The presence of both a cyano and a carboxylate group, which are strong electron-withdrawing groups, is expected to significantly influence the electronic structure and, consequently, the reactivity and thermodynamics of the molecule.

Kinetic studies on the gas-phase reactions of simpler furans, such as 2-methylfuran and 2,5-dimethylfuran, with hydroxyl (OH) radicals have been performed. wikipedia.orglscollege.ac.inquimicaorganica.org These reactions are important in atmospheric chemistry and combustion. The reactions of OH radicals with furans can proceed via addition to the furan ring or by H-atom abstraction from the ring or substituent groups. lscollege.ac.inquimicaorganica.org At lower temperatures, addition reactions tend to dominate, while at higher temperatures, abstraction becomes more significant. wikipedia.orgquimicaorganica.org The addition of an alkyl group to the furan ring has been shown to increase the rate of reaction with OH radicals due to its inductive effect. organic-chemistry.org In the case of this compound, the electron-withdrawing nature of the cyano and carboxylate groups would likely decrease the electron density of the furan ring, making it less susceptible to electrophilic attack and potentially slowing down the rate of addition reactions with electrophilic radicals.

Table 2: Kinetic Data for Reactions of Furan Derivatives with OH Radicals

Furan Derivative Rate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) Reaction Type Reference
Furan ~4.0 x 10⁻¹¹ Addition/Abstraction organic-chemistry.org
2-Methylfuran ~6.19 x 10⁻¹¹ Addition/Abstraction organic-chemistry.org
2,5-Dimethylfuran ~1.15 x 10⁻¹⁰ Addition/Abstraction lscollege.ac.in

The provided kinetic data for simpler furans illustrates the activating effect of methyl groups. It can be inferred that the deactivating cyano and carboxylate groups in this compound would lead to a lower rate coefficient for reactions with electrophilic species compared to 2-methylfuran.

Derivatives and Analogues of Methyl 5 Cyano 2 Methylfuran 3 Carboxylate

Design Principles for New Derivatives Based on the Methyl 5-Cyano-2-Methylfuran-3-Carboxylate Scaffold

The design of new derivatives from the this compound scaffold is guided by established principles of medicinal chemistry. The primary goal is to systematically alter the physicochemical properties of the parent molecule to optimize its interaction with biological targets. Key design strategies include modifying electronic properties, lipophilicity, hydrogen bonding capacity, and metabolic stability.

The furan (B31954) ring itself is an electron-rich aromatic system. The substituents on this ring significantly influence its reactivity and interaction with biological macromolecules. The nitrile group at the 5-position is a strong electron-withdrawing group and a hydrogen bond acceptor. The methyl ester at the 3-position is also electron-withdrawing and can participate in hydrogen bonding. The methyl group at the 2-position is a small, lipophilic group that can influence the steric and electronic properties of the furan ring.

Key design principles for creating new derivatives include:

Modulation of Electronic Effects: The electron-withdrawing nature of the nitrile and ester groups can be altered by replacing them with other functional groups. For instance, replacing the nitrile with a halogen or an amide would change the electronic distribution in the furan ring.

Introduction of New Interaction Sites: The existing functional groups can be used as handles to introduce new moieties that can form specific interactions with a target protein, such as hydrogen bonds, ionic bonds, or hydrophobic interactions.

Conformational Restriction: Introducing cyclic structures or bulky groups can restrict the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target.

The following table summarizes some of the key design principles and the corresponding structural modifications.

Design PrincipleStructural Modification ExampleExpected Outcome
Modulate Electronics Replace nitrile with an amide or halogen.Altered reactivity and binding interactions.
Alter Lipophilicity Convert methyl ester to a carboxylic acid or a larger ester.Modified solubility and membrane permeability.
Introduce H-bond Donors Reduce nitrile to an amine; hydrolyze ester to a carboxylic acid.Enhanced potential for hydrogen bonding with target.
Steric Bulk Modification Replace the C2-methyl group with larger alkyl or aryl groups.Probe steric tolerance at the binding site.

Synthesis of Substituted Furan-3-Carboxylates Derived from this compound

While specific synthetic routes starting from this compound are not extensively documented in the literature, general methods for the synthesis of substituted furan-3-carboxylates can be applied to generate its derivatives. These methods often involve the construction of the furan ring from acyclic precursors.

One common approach is the reaction of α-haloketones with β-ketoesters in the presence of a base, known as the Feist-Benary furan synthesis. Variations of this method can be used to introduce different substituents on the furan ring. Another versatile method is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.

A more contemporary approach involves transition metal-catalyzed reactions. For instance, palladium-catalyzed coupling reactions can be used to introduce aryl or alkyl groups at various positions of a pre-formed furan ring.

The following table outlines some general synthetic strategies for substituted furans that could be adapted for the synthesis of derivatives of this compound.

Synthetic StrategyStarting MaterialsKey Reagents/ConditionsResulting Derivative Type
Feist-Benary Synthesis α-haloketone, β-ketoesterBase (e.g., pyridine (B92270), sodium ethoxide)Polysubstituted furans
Paal-Knorr Synthesis 1,4-dicarbonyl compoundAcid catalyst (e.g., H₂SO₄, p-TsOH)Substituted furans
Palladium-Catalyzed Cross-Coupling Halogenated furan, boronic acid/esterPalladium catalyst, baseAryl- or vinyl-substituted furans
Cyclization of Enynes Substituted enynesGold or other transition metal catalystsSubstituted furans

Exploration of Structural Modifications on the Nitrile and Ester Moieties

The nitrile and ester functional groups in this compound are prime targets for chemical modification to generate a library of derivatives with diverse properties. researchgate.net

Modifications of the Nitrile Group: The nitrile group can undergo a variety of chemical transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid at the 5-position. wikipedia.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. researchgate.net This introduces a basic and nucleophilic center into the molecule.

Cycloaddition: The nitrile group can participate in cycloaddition reactions with azides to form tetrazoles, which are often used as bioisosteres of carboxylic acids.

Modifications of the Ester Moiety: The methyl ester group is also amenable to several modifications:

Hydrolysis: Saponification of the ester with a base like sodium hydroxide (B78521) will yield the corresponding carboxylic acid at the 3-position. wikipedia.org

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups, thereby modifying the steric and lipophilic properties.

Amidation: The ester can be converted to an amide by reaction with an amine. This allows for the introduction of a wide variety of substituents and can significantly alter the hydrogen bonding capabilities of the molecule.

The following table provides examples of derivatives that can be obtained by modifying the nitrile and ester groups.

Starting MoietyReactionReagentsProduct Moiety
5-CyanoHydrolysisH₃O⁺ or OH⁻5-Carboxamide or 5-Carboxylic acid
5-CyanoReductionLiAlH₄ or H₂/Catalyst5-Aminomethyl
5-CyanoCycloadditionNaN₃5-(1H-tetrazol-5-yl)
3-Methyl esterHydrolysisNaOH, then H₃O⁺3-Carboxylic acid
3-Methyl esterTransesterificationR-OH, H⁺ or RO⁻3-Alkyl/Aryl ester
3-Methyl esterAmidationR₂NH3-Carboxamide

Development of Fused Heterocyclic Systems Incorporating the this compound Framework

The structure of this compound is well-suited for the construction of fused heterocyclic systems. The presence of the nitrile and ester groups in a 1,3-relationship (separated by two carbons of the furan ring) is not ideal for direct cyclization to form a six-membered ring. However, modification of one of these groups can create a synthon that is ready for cyclization.

For example, if the ester group at position 3 is converted to an amino group (via a Curtius, Hofmann, or Lossen rearrangement of the corresponding carboxylic acid), the resulting 3-amino-5-cyanofuran derivative can be used to synthesize fused pyrimidine (B1678525) rings, such as furo[3,2-d]pyrimidines. researchgate.netresearchgate.net These fused systems are of interest in medicinal chemistry due to their presence in many biologically active molecules.

A potential synthetic route to a furopyrimidine system is outlined below:

Hydrolysis of the ester: this compound is hydrolyzed to 5-cyano-2-methylfuran-3-carboxylic acid.

Formation of an acyl azide (B81097): The carboxylic acid is converted to an acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA).

Curtius rearrangement: The acyl azide is heated to induce a Curtius rearrangement, forming an isocyanate, which is then hydrolyzed to yield 3-amino-5-cyano-2-methylfuran.

Pyrimidine ring formation: The resulting aminocyanofuran can be reacted with various one-carbon synthons (e.g., formamide, orthoesters, or isothiocyanates) to construct the fused pyrimidine ring. researchgate.netresearchgate.net

The following table shows some examples of fused heterocyclic systems that could potentially be synthesized from derivatives of this compound.

Fused SystemPrecursor DerivativeCyclization Reagent Example
Furo[3,2-d]pyrimidine 3-Amino-5-cyano-2-methylfuranFormamide
Furo[3,2-c]pyrazole 3-Hydrazino-5-cyano-2-methylfuranAcid/Heat
Furo[3,2-b]pyridine 3-Amino-5-acetyl-2-methylfuranBase-catalyzed cyclization

Investigation of Isosteric Replacements within the this compound Structure

Isosteric replacement is a powerful strategy in drug design to improve the properties of a lead compound while maintaining its biological activity. researchgate.net This involves replacing an atom or a group of atoms with another that has similar physical and/or chemical properties.

Ring Isosteres: The furan ring can be replaced by other five-membered aromatic heterocycles. cambridgemedchemconsulting.com Common isosteres for furan include:

Thiophene: Replacing the oxygen atom with a sulfur atom. Thiophene is generally more lipophilic and less prone to metabolic oxidation than furan.

Pyrrole: Replacing the oxygen with an N-H or N-R group. The N-H group can act as a hydrogen bond donor, which can be a significant change in interaction properties.

Oxazole or Thiazole: These rings introduce an additional heteroatom and can significantly alter the electronic properties and dipole moment of the molecule.

Functional Group Isosteres: The nitrile and ester groups can also be replaced by a variety of isosteres:

Nitrile Group Isosteres: The cyano group can be replaced by other small, linear, electron-withdrawing groups such as an alkyne or a halogen (e.g., chlorine or bromine).

Ester/Carboxylic Acid Isosteres: The methyl ester, or its corresponding carboxylic acid, can be replaced by a range of acidic or hydrogen-bond accepting groups. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain oxadiazoles (B1248032) or triazoles. u-tokyo.ac.jp

The table below lists potential isosteric replacements for different parts of the this compound structure.

Original GroupIsosteric ReplacementRationale
Furan Ring (Oxygen) Thiophene (Sulfur)Increased lipophilicity, altered metabolism. researchgate.net
Furan Ring (Oxygen) Pyrrole (Nitrogen)Introduction of H-bond donor capability. researchgate.net
5-Cyano Group Halogen (e.g., Cl, Br)Similar electron-withdrawing properties.
3-Carboxylate Group TetrazoleMimics the acidity and charge distribution of a carboxylate. u-tokyo.ac.jp
3-Carboxylate Group 1,2,4-OxadiazoleActs as a hydrogen bond acceptor with altered physicochemical properties.

Spectroscopic and Structural Elucidation in Research on Methyl 5 Cyano 2 Methylfuran 3 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For methyl 5-cyano-2-methylfuran-3-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships.

Proton (¹H) NMR spectroscopy would identify the number of distinct proton environments and their electronic surroundings. The spectrum for this compound is expected to show signals corresponding to the furan (B31954) ring proton, the methyl group attached to the furan ring, and the methyl group of the ester functionality. The chemical shift (δ) of each signal, reported in parts per million (ppm), provides insight into the local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, including those of the furan ring, the methyl groups, the ester carbonyl, and the nitrile carbon.

Despite the theoretical importance of this data, a thorough search of scientific literature and chemical databases reveals that experimental ¹H and ¹³C NMR data for this compound have not been published.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Furan-H Data not available Data not available Data not available
Ring-CH₃ Data not available Data not available Data not available
O-CH₃ Data not available Data not available Data not available

Solvent for analysis is not specified as no data is available.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ester) Data not available
C≡N (Nitrile) Data not available
Furan C2 Data not available
Furan C3 Data not available
Furan C4 Data not available
Furan C5 Data not available
Ring-CH₃ Data not available
O-CH₃ Data not available

Solvent for analysis is not specified as no data is available.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY) would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (like the ester carbonyl and the nitrile carbon) and for piecing together different fragments of the molecule.

Detailed experimental data from COSY, HSQC, or HMBC experiments for this compound are not available in published research.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (-C≡N) group, the carbonyl (C=O) group of the ester, and the C-O bonds of the furan ring and ester.

Specific vibrational frequencies are indicative of these groups:

The nitrile stretch typically appears in the region of 2220-2260 cm⁻¹.

The ester carbonyl stretch is a strong absorption usually found between 1735-1750 cm⁻¹.

Vibrations corresponding to the furan ring (C=C and C-O stretching) would also be present.

However, an experimental IR spectrum with specific absorption frequencies for this compound has not been reported in the scientific literature.

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Observed Frequency (cm⁻¹)
Nitrile (C≡N) Stretch 2220-2260 Data not available
Ester (C=O) Stretch 1735-1750 Data not available
Furan Ring (C-O-C) Stretch 1000-1300 Data not available
Aromatic C=C Stretch 1450-1600 Data not available

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₈H₇NO₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide structural information. By observing the masses of the fragments, it is possible to deduce how the molecule breaks apart, which helps to confirm the connectivity of its atoms.

While experimental HRMS data detailing the fragmentation pattern is not available, the predicted monoisotopic mass is 165.04259 Da.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the molecule's conformation and packing in its crystal lattice.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported.

Computational and Theoretical Investigations of Methyl 5 Cyano 2 Methylfuran 3 Carboxylate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations are fundamental to determining the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to model molecular systems with high accuracy. scielo.org.mxresearchgate.net For methyl 5-cyano-2-methylfuran-3-carboxylate, these calculations reveal crucial details about its three-dimensional arrangement and electronic nature.

Molecular Geometry: The geometry of the molecule is optimized to find its most stable conformation, i.e., the arrangement of atoms corresponding to a minimum on the potential energy surface. scielo.org.mx DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov The results of such calculations typically show that the furan (B31954) ring is nearly planar, a characteristic feature of this heterocyclic system. nih.gov The optimized geometric parameters are expected to be in close agreement with experimental data that could be obtained from X-ray crystallography. researchgate.net

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations for similar furan structures.

ParameterAtoms InvolvedPredicted Value
Bond LengthO1-C2~1.37 Å
Bond LengthC2-C3~1.39 Å
Bond LengthC5-C(N)~1.43 Å
Bond LengthC(N)≡N~1.16 Å
Bond AngleC5-O1-C2~106°
Bond AngleO1-C2-C3~110°
Dihedral AngleC5-O1-C2-C3~0.5°

Electronic Structure and Energetics: The electronic properties are described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and stability. dntb.gov.ua A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, while the LUMO is likely distributed over the electron-withdrawing cyano and carboxylate groups. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. scielo.org.mx

Table 2: Predicted Electronic Properties for this compound (Illustrative) Note: Values are representative and depend on the level of theory used.

PropertyPredicted Value (eV)
HOMO Energy~ -6.8 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 5.3 eV

Reaction Pathway Modeling and Transition State Analysis for Transformations Involving this compound

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, several transformations can be modeled.

One such transformation is the hydrolysis of the ester group to form the corresponding carboxylic acid. Theoretical modeling can elucidate the reaction pathway, whether it proceeds via an acid- or base-catalyzed mechanism, by calculating the energy barriers for each step. researchgate.net Another important reaction could involve the cyano group, for instance, its reduction or hydrolysis.

Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. nsf.gov The structure and energy of the transition state determine the reaction's kinetics. For example, in a reaction involving the addition of a nucleophile to the furan ring, calculations can predict whether the addition is favored at the C4 or C5 position by comparing the activation energies of the respective transition states. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products. nsf.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Validation Against Experimental Data

A key application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structure elucidation and validation of experimental results. globalresearchonline.net

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. scielo.org.mxglobalresearchonline.net These calculations are typically performed on the optimized molecular geometry. By comparing the calculated chemical shifts with experimental spectra, one can confirm the proposed structure and assign specific signals to each nucleus in the molecule. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be computed, which correspond to the peaks observed in an Infrared (IR) spectrum. udayton.edu These calculations help in assigning the vibrational modes, such as the characteristic stretching frequencies for the C≡N (cyano), C=O (ester), and C-O-C (furan ring) bonds. chemicalpapers.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. globalresearchonline.netstackexchange.com For an aromatic system like this compound, these calculations can identify the energies and oscillator strengths of π → π* transitions within the conjugated system. nih.govchemicalpapers.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyFeaturePredicted Value
¹H NMRFuran Ring Proton (H4)~ 6.5-7.0 ppm
¹³C NMRCyano Carbon (C≡N)~ 115-120 ppm
¹³C NMREster Carbonyl (C=O)~ 160-165 ppm
IRν(C≡N) stretch~ 2230 cm⁻¹
IRν(C=O) stretch~ 1720 cm⁻¹
UV-Visλmax (π → π*)~ 280-300 nm

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions.

Conformational Analysis: For a molecule with rotatable bonds, such as the ester group in this compound, MD simulations can explore the different rotational conformations (rotamers) and their relative populations at a given temperature. This provides a more complete picture of the molecule's structure in a solution or condensed phase compared to the static, gas-phase picture from quantum calculations.

Quantitative Structure-Activity Relationships (QSAR) in Furan-3-Carboxylate Series (excluding biological activity or specific pharmacological applications)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and a specific property. ijpsr.comspu.edu.syfiveable.me While often used for biological activity, QSAR can also be applied to predict various physicochemical properties.

For a series of furan-3-carboxylate derivatives, a QSAR model could be developed to predict properties like lipophilicity (logP), boiling point, or solubility. mlsu.ac.innih.gov The process involves:

Data Set: Compiling a set of furan-3-carboxylate molecules with experimentally measured values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., Hammett constants, dipole moment), steric (e.g., molar refractivity), and hydrophobic (e.g., partition coefficient) properties. mlsu.ac.innih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed property. chemmethod.com

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. chemmethod.com

A successful QSAR model for the furan-3-carboxylate series would allow for the rapid prediction of physicochemical properties for new, yet-to-be-synthesized analogues, thereby guiding the design of compounds with desired characteristics. spu.edu.synih.gov

Applications of Methyl 5 Cyano 2 Methylfuran 3 Carboxylate in Advanced Organic Synthesis

Methyl 5-Cyano-2-Methylfuran-3-Carboxylate as a Key Building Block for the Synthesis of Complex Molecules

The utility of this compound as a foundational building block stems from the distinct reactivity of its constituent parts. The furan (B31954) ring serves as a stable aromatic core, while the cyano (-CN) and methyl carboxylate (-COOCH₃) groups provide versatile handles for a wide array of chemical transformations. These functional groups can be independently or concertedly manipulated to build molecular complexity.

Furan derivatives are integral components of many natural products and serve as important precursors in organic chemistry. researchgate.netresearchgate.net The functional groups on this compound allow for its incorporation into larger molecules through several key reaction types:

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.

Ester Group Modifications: The methyl ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or undergo transesterification. It is also a key site for reactions like amidation to form amide bonds.

Furan Ring Chemistry: The furan ring itself can participate in reactions such as Diels-Alder cycloadditions (though substitution can affect reactivity), electrophilic substitution, and ring-opening reactions, which can lead to linear compounds that can be recyclized into different ring systems. mdpi.com

This combination of reactive sites makes the molecule a strategic starting point for synthesizing complex structures, including those with potential biological activity.

Role in the Construction of Functional Organic Materials

The electronic properties of this compound make it an intriguing candidate as a precursor for functional organic materials, particularly in the realms of polymers and organic electronics.

Precursors for Advanced Polymer Architectures: Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. researchgate.net The rigid furan ring can impart desirable thermal and mechanical properties to a polymer backbone. This compound can be envisioned as a monomer precursor. For instance, chemical modification of its functional groups—such as reduction of the nitrile to an amine and hydrolysis of the ester to a carboxylic acid—could generate an amino acid-like furan monomer suitable for the synthesis of bio-based polyamides.

Organic Electronic Materials: The development of high-performance n-type organic semiconductors is crucial for creating efficient organic electronic devices like organic thin-film transistors (OTFTs) and organic solar cells (OSCs). rsc.org The cyano group is a potent electron-withdrawing group, and its incorporation into conjugated molecules is a well-established strategy for lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a key characteristic of n-type materials. rsc.orgresearchgate.netdntb.gov.uarsc.org The structure of this compound, which features a cyano group attached to a π-conjugated furan system, makes it a promising building block for larger, high-performance n-type organic semiconductors. rsc.org

Specialized Dyes: The core structure of this molecule, a conjugated system with both electron-donating (the furan oxygen) and strong electron-withdrawing groups (cyano and carboxylate), is characteristic of a "push-pull" chromophore. This electronic arrangement is fundamental to the design of organic dyes and pigments. By modifying the substituents or extending the conjugation, molecules derived from this furan scaffold could be tailored to absorb and emit light at specific wavelengths, making them suitable for applications in dyeing, optical sensing, or as components in dye-sensitized solar cells. rsc.org

Material TypeRelevant Structural FeaturePotential Application
Advanced PolymersFuran Ring (Rigidity), Modifiable -CN and -COOCH₃ GroupsBio-based Polyamides, Polyesters
Organic ElectronicsCyano Group (Electron-Withdrawing), Conjugated Furan Systemn-Type Organic Semiconductors for OTFTs and OSCs
Specialized DyesPush-Pull System (Conjugated Furan with -CN, -COOCH₃)Organic Pigments, Optical Probes

Integration into Multistep Synthesis of Diverse Heterocyclic Compounds Beyond Simple Furan Derivatives

While direct, one-pot conversions of the furan ring in this compound into other heterocycles are not extensively documented, its structure serves as a valuable starting point for multi-step synthetic sequences to produce a variety of other heterocyclic systems.

Pyranes: The synthesis of 4H-pyran derivatives is often achieved through multi-component reactions involving precursors like malononitrile (B47326) and β-ketoesters. While not a direct precursor, the functionalities on the furan compound could be strategically manipulated. For example, ring-opening of the furan could yield a 1,4-dicarbonyl compound, a classic precursor which could then be cyclized under different conditions to form various heterocyclic rings.

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. nih.gov Research has demonstrated methods for transforming furan derivatives into pyrazoles. nih.govrsc.org For instance, furfuryl ketones can act as equivalents of 1,3,5-triketones, which upon reaction with hydrazine, can yield pyrazolylvinyl ketones. rsc.org This suggests that the furan ring in this compound could potentially be unmasked through oxidative ring-opening to reveal a dicarbonyl-like intermediate, which could then be condensed with hydrazine to construct a pyrazole (B372694) ring.

Chromenes: Chromene frameworks are often built using phenols and α,β-unsaturated carbonyl compounds or through multi-component reactions. Synthesizing chromenes directly from a simple furan is uncommon. However, furan-fused chromenes are known, and synthetic routes have been developed that join furan and chromene fragments. cdnsciencepub.commdpi.comrsc.orgresearchgate.net A plausible, albeit complex, synthetic strategy could involve using the furan moiety of this compound as a diene in a Diels-Alder reaction, followed by a series of transformations to construct the pyran ring of the chromene system onto a pre-existing or subsequently formed benzene (B151609) ring.

Target HeterocycleCommon Synthetic PrecursorsPotential Synthetic Strategy from the Furan Compound
PyraneAldehydes, Malononitrile, β-KetoestersMulti-step synthesis involving furan ring-opening to a 1,4-dicarbonyl intermediate, followed by cyclization.
Pyrazole1,3-Dicarbonyl Compounds, HydrazinesUse as a masked dicarbonyl synthon; ring-opening and subsequent condensation with a hydrazine derivative. nih.govrsc.org
ChromenePhenols, Propargylic Alcohols, α,β-Unsaturated AldehydesComplex multi-step synthesis potentially using the furan as a diene in a Diels-Alder reaction as part of a longer sequence.

Strategic Use in Cascade Reactions and Tandem Processes for Synthetic Efficiency

Cascade reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates, represent a highly efficient approach to building molecular complexity. baranlab.orgrsc.org The multifunctionality of this compound makes it an excellent candidate for designing such processes. The chemistry of furans and cyano-activated compounds is rich with examples of cascade reactions. rsc.orgnih.gov

Precursor for Advanced Chemical Probes and Synthetic Reagents

Chemical probes are essential tools for studying biological systems. They often consist of a core scaffold that recognizes a biological target, a linker, and a reporter group (e.g., a fluorescent dye). The structure of this compound is well-suited for elaboration into such probes.

The methyl ester group is an ideal handle for derivatization. It can be readily converted into an amide by reaction with a primary amine. This allows for the straightforward attachment of a linker arm containing, for example, an alkyne or azide (B81097) for click chemistry, or a protected amine for further functionalization. This linker can then be used to attach a variety of reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.

Furthermore, the furan scaffold itself is present in many biologically active compounds, suggesting that derivatives of this compound could be designed to target specific enzymes or receptors. The cyano group can also be used to tune the electronic and steric properties of the molecule to optimize binding affinity and selectivity.

Future Research Directions and Unexplored Avenues for Methyl 5 Cyano 2 Methylfuran 3 Carboxylate

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives of Methyl 5-Cyano-2-Methylfuran-3-Carboxylate

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While methods for producing racemic mixtures may be established, the development of asymmetric syntheses to access enantiomerically pure derivatives of this compound remains a significant and valuable challenge. Future research in this area will likely concentrate on several key strategies.

Organocatalysis represents a promising avenue for the enantioselective functionalization of the furan (B31954) ring. researchgate.netbenthamdirect.com Chiral amines, phosphoric acids, and squaramides could be employed to catalyze a variety of transformations, including Friedel-Crafts alkylations and Michael additions to the furan core, thereby introducing chirality. researchgate.net The development of novel organocatalysts specifically designed for furan substrates could lead to high yields and excellent enantioselectivities. bohrium.comexlibrisgroup.com

Another critical area is the use of chiral metal catalysts. Transition metal complexes featuring chiral ligands have proven highly effective in a wide array of asymmetric transformations. For instance, nickel-catalyzed asymmetric intramolecular reductive cyclization has been shown to be effective for constructing chiral tetrahydrofuran (B95107) rings. rsc.org Similar strategies could be adapted for the synthesis of chiral derivatives of this compound. The exploration of various metals and ligand scaffolds will be crucial in identifying optimal catalytic systems.

The "chiral pool" approach, which utilizes readily available chiral starting materials from nature, presents a sustainable and efficient route to chiral furan derivatives. benthamdirect.com Carbohydrates, for example, can serve as precursors for densely substituted chiral 3-formyl furans. researchgate.net Investigating enzymatic and chemoenzymatic methods for the kinetic resolution of racemic mixtures of this compound derivatives is another viable strategy. benthamdirect.com Lipases and other hydrolases could be employed to selectively react with one enantiomer, allowing for the separation of both enantiomers in high purity. researchgate.net

A summary of potential asymmetric synthesis strategies is presented in the table below.

Synthesis StrategyCatalyst/Reagent TypePotential TransformationExpected Outcome
OrganocatalysisChiral amines, phosphoric acids, squaramidesFriedel-Crafts alkylation, Michael additionEnantiomerically enriched furan derivatives
Metal CatalysisChiral transition metal complexes (e.g., Ni, Pd)Asymmetric cyclization, cross-couplingChiral furan derivatives with high stereocontrol
Chiral Pool SynthesisCarbohydrates, amino acidsDerivatization of chiral precursorsAccess to specific enantiomers from natural sources
Chemoenzymatic ResolutionLipases, proteasesKinetic resolution of racemic mixturesSeparation of enantiomers with high optical purity

Investigation of Photochemical Reactivity and Transformations of this compound

One key area of interest is the potential for [2+2] and [4+2] photocycloaddition reactions. rsc.orgquora.com Irradiation of this compound in the presence of various alkenes, alkynes, or carbonyl compounds could lead to the formation of structurally complex oxabicyclic products. acs.orgsci-hub.mk These cycloadducts can serve as versatile intermediates for the synthesis of a variety of other molecules. quora.com The regioselectivity and stereoselectivity of these reactions will be of particular interest.

Furan derivatives are also known to undergo photoisomerization reactions, leading to the formation of cyclopropenyl derivatives or isomeric furans. netsci-journal.com The presence of the cyano and carboxylate groups on the furan ring of the title compound is expected to influence the course of these isomerizations, potentially leading to novel and synthetically useful products. Studies on the direct and sensitized photolysis of this compound will be crucial in elucidating these pathways.

Furthermore, furan moieties can be utilized as "caged" electrophiles that can be activated through photo-oxidation. tcichemicals.com The use of photosensitizers and visible light can generate reactive intermediates from the furan ring, which can then be trapped by various nucleophiles. nih.gov This strategy could be employed for applications in bioconjugation and materials science, where the spatial and temporal control offered by light is highly advantageous. The photochemical generation of reactive oxygen species, such as singlet oxygen, in the presence of this compound could also lead to interesting oxidative transformations and the formation of dicarbonyl compounds. researchgate.net

Photochemical ReactionReactant/ConditionPotential Product(s)
[2+2] PhotocycloadditionAlkene, UV lightOxetanes
[4+2] PhotocycloadditionDienophile, UV lightOxabicycloheptene derivatives
PhotoisomerizationUV light (direct or sensitized)Cyclopropenyl derivatives, isomeric furans
Photo-oxidationPhotosensitizer, visible light, O₂Ring-opened dicarbonyls, epoxides

Implementation of Green Solvents and Flow Chemistry Approaches for Enhanced Synthetic Efficiency

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on reducing waste, minimizing energy consumption, and using more environmentally benign reagents and solvents. rsc.orgresearchgate.net The synthesis of this compound and its derivatives can benefit significantly from the adoption of such practices.

The replacement of traditional volatile organic solvents with greener alternatives is a key objective. acs.org Ionic liquids and deep eutectic solvents could serve as effective and recyclable reaction media for the synthesis of furan derivatives. frontiersin.orgnih.gov Water, as a solvent, also presents an attractive option for certain reactions, particularly those involving biocatalysis. The use of bio-based solvents derived from renewable resources is another promising avenue. mdpi.comresearchgate.net

Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govacs.orgnih.gov The implementation of continuous-flow systems for the synthesis of this compound could lead to higher yields, shorter reaction times, and a reduction in waste. unimi.itallfordrugs.com Flow reactors are particularly well-suited for photochemical reactions, allowing for precise control over irradiation time and intensity.

The integration of green solvents and flow chemistry can lead to highly efficient and sustainable synthetic processes. For example, a flow system could be designed that utilizes a green solvent and a heterogeneous catalyst, allowing for continuous production and easy separation of the product. This approach would be particularly beneficial for large-scale manufacturing.

Green Chemistry ApproachTechnology/SolventAdvantages
Green SolventsIonic liquids, deep eutectic solvents, water, bio-solventsReduced environmental impact, potential for recycling, improved reaction rates
Flow ChemistryMicroreactors, packed-bed reactorsEnhanced safety, improved efficiency, scalability, automation
Integrated ApproachFlow chemistry with green solvents and heterogeneous catalystsContinuous production, minimal waste, high sustainability

Exploration of Bio-Inspired and Biocatalytic Strategies for this compound Analogues

Nature provides a vast blueprint for the synthesis of complex molecules with remarkable efficiency and selectivity. Bio-inspired and biocatalytic approaches are gaining prominence in organic synthesis as they offer sustainable and often highly stereoselective routes to valuable compounds. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, holds immense potential for the synthesis of furan derivatives. researchgate.netacs.org Lipases, for instance, can be used for the enantioselective acylation or hydrolysis of furan-containing alcohols and esters. researchgate.net Oxidoreductases could be employed for the selective oxidation or reduction of functional groups on the furan ring or its side chains. The development of novel biocatalysts through protein engineering could further expand the scope of these transformations. Transaminases are another class of enzymes that have shown efficacy in the amination of furan aldehydes. nih.gov

Bio-inspired synthesis seeks to mimic the strategies that nature uses to construct complex molecules. This can involve the use of multicomponent reactions that assemble several starting materials in a single step, often under mild, aqueous conditions. researchgate.net For example, a bio-inspired approach could be developed for the synthesis of complex heterocyclic systems derived from this compound. The enzymatic conversion of biomass-derived furans into valuable building blocks is an active area of research that could provide sustainable starting materials for the synthesis of analogues. acs.orgacs.org

The combination of biocatalysis with other synthetic techniques, such as metal catalysis or photochemistry, in chemoenzymatic cascades can lead to highly efficient and elegant syntheses of complex target molecules. acs.org

Bio-Inspired/Biocatalytic StrategyKey EnablerPotential Application
BiocatalysisIsolated enzymes (lipases, oxidoreductases, transaminases)Enantioselective synthesis, regioselective functionalization
Whole-Cell BiotransformationEngineered microorganismsSustainable production from simple feedstocks
Bio-inspired Multicomponent ReactionsMimicking natural synthetic pathwaysRapid assembly of complex molecular scaffolds
Chemoenzymatic SynthesisCombination of enzymatic and chemical stepsEfficient and stereoselective synthesis of complex targets

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Advanced spectroscopic techniques, particularly when used for in situ monitoring, provide a powerful tool for gaining mechanistic insights.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time observation of reacting species, providing information on reaction kinetics, intermediates, and byproducts. researchgate.netnih.gov This technique could be applied to study the various synthetic transformations of this compound, helping to elucidate complex reaction pathways and identify transient intermediates. For instance, monitoring the progress of a catalytic reaction by in situ NMR could reveal the nature of the active catalytic species. mdpi.com

Other spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used for in situ monitoring, providing complementary information about changes in functional groups during a reaction. The use of fiber-optic probes allows for the convenient application of these techniques in a variety of reaction setups, including flow reactors. The study of furan-water complexes using matrix isolation FTIR has provided insights into intermolecular interactions, a technique that could be extended to the title compound. nih.gov

Time-of-flight mass spectrometry and other advanced mass spectrometry techniques can be used to identify and characterize reaction products and intermediates, even those present in trace amounts. hw.ac.uk When coupled with techniques like isotopic labeling, mass spectrometry can provide detailed information about bond-forming and bond-breaking steps in a reaction mechanism.

Computational chemistry, including Density Functional Theory (DFT) calculations, can be used in conjunction with experimental spectroscopic data to build detailed models of reaction mechanisms and to predict the structures and energies of transition states and intermediates. researchgate.net This integrated approach of experimental and theoretical methods will be invaluable for unraveling the intricacies of the chemistry of this compound.

Spectroscopic TechniqueInformation GainedApplication in Furan Chemistry
In Situ NMRReaction kinetics, intermediate identification, structural elucidationMonitoring catalytic cycles, observing transient species
In Situ FTIR/RamanFunctional group analysis, reaction progressTracking the conversion of starting materials to products
Advanced Mass SpectrometryMolecular weight determination, fragmentation patternsIdentifying unknown products and byproducts, mechanistic studies with isotopic labeling
Photoelectron SpectroscopyElectronic structure, vibrational modesCharacterizing the electronic properties of furan derivatives

Q & A

Q. What are the recommended methods for synthesizing methyl 5-cyano-2-methylfuran-3-carboxylate, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step functionalization of the furan core. A common approach includes:

  • Step 1 : Introduction of the cyano group via nucleophilic substitution or cyanation reactions, using reagents like KCN or CuCN under controlled pH conditions.
  • Step 2 : Methyl esterification at the 3-position using methanol and acid catalysts (e.g., H₂SO₄) under reflux (60–80°C) to ensure complete conversion .
  • Optimization : Catalyst selection (e.g., palladium for cyanation) and solvent polarity (e.g., ethanol vs. DMF) significantly affect yield. Reaction monitoring via TLC or HPLC is critical to avoid over-substitution .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • HPLC : To assess purity (>95% threshold for biological assays) and detect byproducts .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C2, cyano at C5). For example, the cyano group’s electron-withdrawing effect downfield-shifts adjacent protons .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. How do the electron-withdrawing cyano and electron-donating methyl groups influence the compound’s reactivity?

  • Cyano Group : Enhances electrophilicity at C5, facilitating nucleophilic attacks (e.g., hydrolysis to carboxylic acid derivatives) .
  • Methyl Group : Steric hindrance at C2 may slow down reactions at adjacent positions but stabilizes the furan ring against oxidative degradation .
  • Combined Effects : The interplay between these groups can be studied via computational methods (DFT) to predict regioselectivity in further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase inhibition assays .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might interfere with bioactivity measurements .
  • Structural Analog Comparison : Compare activity with analogs (e.g., 5-ethyl or 5-chloro derivatives) to isolate the cyano group’s specific role .

Q. What strategies are effective for designing derivatives to enhance solubility without compromising bioactivity?

  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (via base hydrolysis) to improve aqueous solubility. Monitor pH to avoid furan ring decomposition .
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the ester group via ester exchange reactions. This retains the cyano group’s bioactivity while enhancing pharmacokinetics .
  • Co-crystallization Studies : Use X-ray crystallography to identify hydrogen-bonding sites for targeted prodrug design .

Q. How can computational modeling guide the prediction of metabolic pathways or toxicity?

  • ADMET Prediction : Tools like SwissADME or ProTox-II can simulate metabolic routes (e.g., cytochrome P450-mediated oxidation of the methyl group) .
  • Docking Studies : Map interactions with enzymes (e.g., CYP3A4) to predict sites of metabolic activation or detoxification .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction pathways for cyano group hydrolysis under physiological conditions .

Q. What experimental controls are critical when studying this compound’s stability under varying storage conditions?

  • Temperature/Humidity Controls : Accelerated stability studies (40°C/75% RH) over 4–6 weeks, with HPLC monitoring for degradation (e.g., ester hydrolysis or cyano group oxidation) .
  • Light Exposure Tests : UV-vis spectroscopy to detect photodegradation, particularly if the furan ring undergoes [4+2] cycloaddition under UV light .
  • Inert Atmosphere Storage : Argon or nitrogen environments to prevent oxidative side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.